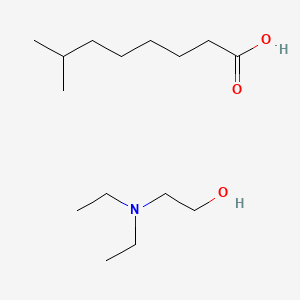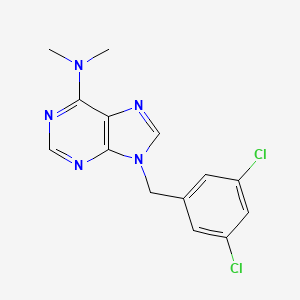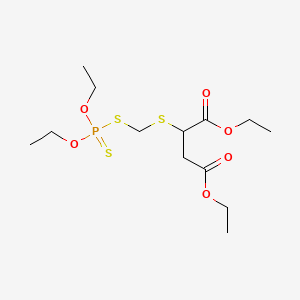
Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate is a chemical compound with the molecular formula C14H7KO7S It is a derivative of anthracene, characterized by the presence of nitro and sulphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate typically involves the nitration of anthracene derivatives followed by sulphonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for sulphonation and nitric acid for nitration.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the purification of intermediates and the use of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The sulphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulphonate groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
- Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate
- Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate
- N-(9,10-dioxo-9,10-dihydro-anthracen-1-yl)-acetamide
Comparison: Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
93804-32-1 |
|---|---|
Fórmula molecular |
C14H6KNO7S |
Peso molecular |
371.36 g/mol |
Nombre IUPAC |
potassium;8-nitro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H7NO7S.K/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
CCSQWQRHRJNTID-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)






